Lipophilicity Differentiation: Ethyl Ester vs. Methyl Ester (CAS 875553‑41‑6)
The methyl ester analog (CAS 875553‑41‑6) exhibits an experimental/computed XLogP3 of 0.2 [1]. Adding a single methylene group (ethyl ester) is expected to raise the logP by approximately 0.5 log units based on the well‑established π‑methylene increment [2]. Therefore, the target ethyl ester is predicted to have a logP in the range 0.7–0.8, making it roughly 3‑fold more lipophilic than the methyl ester. This difference can be decisive in cell‑based assays where membrane permeability correlates with logP in the 0.5–2.0 window [2].
| Evidence Dimension | Computed/experimental XLogP3 |
|---|---|
| Target Compound Data | Predicted XLogP3 ≈ 0.7–0.8 (estimated by methylene π‑increment from PubChem data) [1][2] |
| Comparator Or Baseline | Methyl 4-(1-methyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate (CAS 875553‑41‑6): XLogP3 = 0.2 [1] |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.6 (approximately 3‑fold increase in octanol/water partition coefficient) |
| Conditions | In silico prediction using PubChem XLogP3 algorithm; methylene π‑increment derived from the literature. |
Why This Matters
For procurement decisions, the ethyl ester’s higher lipophilicity may translate into better passive membrane permeability in cell‑based screens, offering a meaningful differentiation when the methyl ester proves too polar for cellular uptake.
- [1] PubChem. Methyl 4-(1-methyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate. CID 20696857. XLogP3-AA = 0.2. https://pubchem.ncbi.nlm.nih.gov/compound/20696857 (accessed 2026-05-12). View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants; American Chemical Society: Washington, DC, 1995. (π‑CH₂ ≈ 0.5). View Source
